Cas no 138079-60-4 (4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-)

4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- structure
138079-60-4 structure
Nome del prodotto:4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
Numero CAS:138079-60-4
MF:C29H32O15
MW:620.555390357971
CID:225364
PubChem ID:10371677

4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,3-[(4-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-7-[(6-deoxy-a-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • 4H-1-Benzopyran-4-one,3-[(4-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-7-[(6-deoxy-a-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydro
    • Kaempferol-3-a-L-(4-O-acetyl)rhamnopyranoside-7-a-L-rhamnopyranoside
    • Sutchuenoside A
    • 4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • Crassirhizomoside D
    • Kaempferol 3-O-alpha-L-(4-O-acetyl)rhamnopyranoside-7-O-alpha-L-rhamnopyranoside
    • MEGxp0_001451
    • 138079-60-4
    • 4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • AKOS040735918
    • ACon1_000109
    • BRD-K75320952-001-01-3
    • DTXSID601317042
    • NCGC00180872-01
    • NCGC00180872-02![(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate
    • Inchi: 1S/C29H32O15/c1-10-19(33)21(35)23(37)28(39-10)42-15-8-16(32)18-17(9-15)43-26(13-4-6-14(31)7-5-13)27(20(18)34)44-29-24(38)22(36)25(11(2)40-29)41-12(3)30/h4-11,19,21-25,28-29,31-33,35-38H,1-3H3/t10-,11-,19-,21+,22-,23+,24+,25-,28-,29-/m0/s1
    • Chiave InChI: BNUCXCGZTSEDGK-PPGKSNAPSA-N
    • Sorrisi: O1[C@H]([C@@H]([C@@H]([C@H]([C@@H]1C)OC(C)=O)O)O)OC1=C(C2C=CC(=CC=2)O)OC2C=C(C=C(C=2C1=O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O

Proprietà calcolate

  • Massa esatta: 620.17412031g/mol
  • Massa monoisotopica: 620.17412031g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 7
  • Complessità: 1080
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 231Ų
  • XLogP3: 0.5
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.